syn-Chrysene-1,2-diol-3,4-epoxide
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Overview
Description
syn-Chrysene-1,2-diol-3,4-epoxide: is a chemical compound derived from chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its mutagenic and carcinogenic properties, making it a subject of interest in toxicology and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-Chrysene-1,2-diol-3,4-epoxide typically involves the dihydroxylation of chrysene followed by epoxidation. One method includes the use of osmium tetroxide (OsO₄) for dihydroxylation, followed by the formation of the epoxide using a peracid .
Industrial Production Methods: the synthesis generally follows laboratory-scale procedures involving controlled reaction conditions to ensure the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: syn-Chrysene-1,2-diol-3,4-epoxide can undergo further oxidation to form quinones.
Reduction: It can be reduced to form dihydrodiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can open the epoxide ring.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrodiols.
Substitution: Hydroxy derivatives and other substituted products.
Scientific Research Applications
Chemistry: syn-Chrysene-1,2-diol-3,4-epoxide is used as a model compound to study the chemical behavior of polycyclic aromatic hydrocarbons and their metabolites .
Biology: In biological research, this compound is used to investigate the mechanisms of mutagenesis and carcinogenesis. It serves as a tool to understand how certain chemicals can cause DNA damage and lead to cancer .
Medicine: While not used therapeutically, this compound is important in medical research for developing cancer prevention strategies and understanding the molecular basis of cancer .
Industry: Its industrial applications are limited, but it is used in research settings to develop and test new materials and chemicals .
Mechanism of Action
syn-Chrysene-1,2-diol-3,4-epoxide exerts its effects primarily through the formation of DNA adducts. The epoxide group reacts with DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and lead to cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- anti-Chrysene-1,2-diol-3,4-epoxide
- Chrysene-1,2-diol
- Chrysene-3,4-diol
- 9-Hydroxychrysene-1,2-diol
Uniqueness: syn-Chrysene-1,2-diol-3,4-epoxide is unique due to its specific stereochemistry, which influences its biological activity. Compared to its anti-isomer, the syn-isomer has different mutagenic and carcinogenic properties. This stereochemical difference affects how the compound interacts with DNA and other cellular components .
Properties
CAS No. |
64920-33-8 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI Key |
KPTYXJLOWLVCMU-VSZNYVQBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
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